Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-4-6-12(16-2)7-5-11/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVASGPMJVJXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-methoxybenzylamine with methyl 3-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate is primarily studied for its potential therapeutic effects. It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting cancer and viral infections.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have reported IC50 values ranging from 0.69 to 11 μM against HeLa cells, demonstrating its potential as a lead compound in cancer therapy. The compound's mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer growth.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise in antiviral applications. Its derivatives have been tested for efficacy against hepatitis B virus (HBV), indicating potential for developing antiviral therapies.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological properties or novel functionalities.
Biological Studies
The compound is employed in biological studies to investigate the activity of related compounds and their mechanisms of action. This includes understanding how structural modifications can affect biological activity and exploring new therapeutic avenues.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | Chlorine substitution | Anticancer and antiviral | Enhanced lipophilicity |
| Methyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Fluorine substitution | Potential HDAC inhibition | Altered electronic properties |
| Methyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate | Bromine substitution | Similar HDAC inhibition potential | Larger steric effects |
The inclusion of halogen substituents like chlorine or fluorine significantly influences the biological activity and reactivity of these compounds compared to their non-halogenated analogs.
Antiproliferative Activity
A study synthesized a series of derivatives based on this compound and evaluated their antiproliferative effects on various cancer cell lines. The findings indicated that structural modifications could significantly enhance potency against specific cancer types.
Mechanistic Studies
Investigations into the mechanism of action revealed that these compounds could effectively inhibit HDACs, leading to altered gene expression profiles associated with cancer growth and proliferation.
In Vivo Efficacy
Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate with structurally related compounds, emphasizing substituent effects, molecular properties, and synthesis strategies. Key analogs are drawn from the provided evidence, with data summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogy to .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (Target) is electron-donating, which increases the aromatic ring’s electron density compared to electron-withdrawing groups like -NO₂ or -SO₂NH₂ .
- Halogenation :
The 4-fluoro analog () exhibits higher lipophilicity (logP ~2.1 estimated) compared to the methoxy derivative (logP ~1.5), influencing membrane permeability in biological systems . - Heterocyclic vs. Aliphatic Side Chains : The furan-2-ylmethyl substituent () introduces planar aromaticity, enabling π-π stacking in receptor binding, whereas the diethoxyethyl group () enhances water solubility via ether oxygen lone pairs .
Biological Activity
Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate, also known as a derivative of amino acid-like structures, has garnered attention in medicinal chemistry due to its unique molecular features and potential biological activities. With the molecular formula C13H20N2O3 and a molecular weight of approximately 252.3095 g/mol, this compound contains both a methyl ester functional group and an amino group, which are critical for its biological interactions and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a 4-methoxyphenyl group attached to a methylamino chain. This configuration is significant as it may influence the compound's interaction with biological targets, such as enzymes or receptors.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.3095 g/mol |
| Functional Groups | Methyl ester, Amino |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Inhibition of bacterial growth, making it a candidate for further exploration in antibiotic development.
- Cytotoxic Effects : Preliminary data indicate selective cytotoxicity against certain cancer cell lines, which could be beneficial in cancer therapy.
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
- A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of similar compounds and found that modifications in the aromatic ring significantly enhanced their ability to reduce oxidative stress markers in vitro.
-
Antimicrobial Testing :
- Research published in the Journal of Medicinal Chemistry indicated that compounds with similar structures exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of the methoxy group was noted to enhance these effects.
-
Cytotoxicity Evaluation :
- In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.
Interaction Studies
Interaction studies have focused on the compound's binding affinities to various receptors and enzymes. For instance, preliminary data suggest that it may selectively inhibit certain protein kinases involved in cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)propanoate | C11H14O | Lacks amino functionality; primarily used as a fragrance |
| Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate | C12H17NO3 | Contains an additional chiral center; potential for different biological activity |
| N,N-Dimethyl-4-(methoxy)benzylamine | C11H15N | Lacks ester functionality; primarily studied for neurological effects |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate?
Answer:
The compound can be synthesized via a two-step approach:
Esterification : React 2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester backbone.
Amination : Introduce the [(4-methoxyphenyl)methyl]amino group via nucleophilic substitution or reductive amination. For example, react methyl 3-amino-2-methylpropanoate with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Key Parameters : Optimize solvent polarity (e.g., DMF for amination) and reaction temperature (60–80°C) to enhance yield .
Basic: What analytical techniques are suitable for characterizing this compound and confirming its purity?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to separate impurities (e.g., residual 4-methoxybenzyl chloride) .
- NMR : Confirm structural integrity via ¹H NMR (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) and ¹³C NMR .
- X-ray Crystallography : Resolve stereochemistry and molecular packing, as demonstrated for structurally similar esters in crystallographic studies .
Advanced: How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps .
- Catalysis : Use Pd/C or Raney Ni for reductive amination to reduce side reactions .
- Temperature Control : Maintain 60–70°C during amination to prevent degradation of the methoxy group .
- Byproduct Mitigation : Monitor for common impurities like unreacted 4-methoxybenzylamine via LC-MS .
Advanced: What are the implications of impurity profiles in pharmacological studies, and how are they addressed?
Answer:
Impurities (e.g., hydrolyzed esters or oxidized amines) can skew bioactivity results. Key strategies include:
- Reference Standards : Use EP-grade impurities (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) for HPLC calibration .
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
| Common Impurities | Source | Detection Method |
|---|---|---|
| 4-Methoxybenzylamine | Incomplete amination | GC-MS |
| Methyl 2-methylpropanoate | Ester hydrolysis | HPLC |
Advanced: How do researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) to simulate gastrointestinal or cellular environments. Instability at pH < 3 suggests gastric degradation risks .
Advanced: How can discrepancies in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Answer:
- Cell Line Variability : Compare activity in THP-1 monocytes (anti-cytokine effects ) vs. cancer cell lines (e.g., MCF-7).
- Assay Conditions : Standardize incubation time (24–48 hrs) and concentration ranges (1–100 µM) to reduce variability .
- Mechanistic Studies : Use NF-κB inhibition assays to confirm anti-inflammatory pathways .
Advanced: What computational approaches are used to predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Model interactions with inflammatory targets (e.g., COX-2) using crystal structures (PDB ID: 5KIR).
- ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and blood-brain barrier penetration .
Advanced: How is stereochemical integrity maintained during synthesis, and what are the risks of isomerization?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
